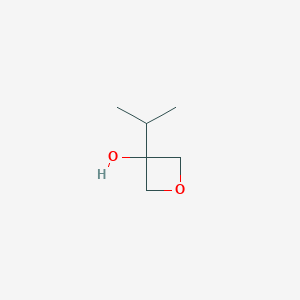

3-Isopropyloxetan-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)6(7)3-8-4-6/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOJLRDIFJLMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Reaction Mechanisms of 3 Isopropyloxetan 3 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Core

The fundamental reactivity of the oxetane ring involves its cleavage by electrophiles and nucleophiles. Compared to their less strained five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) counterparts, oxetanes undergo ring-opening more readily. However, they are generally more stable and less reactive than three-membered epoxides (oxiranes) researchgate.net. Activation of the oxetane, typically with a Brønsted or Lewis acid, is often required to facilitate ring cleavage researchgate.net.

Nucleophilic attack is a primary pathway for the functionalization of the oxetane core, yielding 1,3-disubstituted propane (B168953) derivatives. The reaction involves the cleavage of a carbon-oxygen bond and can be catalyzed by acids or proceed with strong nucleophiles under thermal conditions.

In the presence of an acid, the ring-opening of 3-isopropyloxetan-3-ol is significantly accelerated. The reaction mechanism initiates with the protonation of the oxetane oxygen atom, which transforms the hydroxyl group into a much better leaving group youtube.comkhanacademy.orglibretexts.orgyoutube.com. This protonation enhances the electrophilicity of the ring carbons.

The subsequent step involves nucleophilic attack on one of the ring carbons. For an unsymmetrical oxetane like this compound, the site of attack is dictated by the stability of the transition state. The C3 carbon is tertiary and bears an electron-donating isopropyl group, which can effectively stabilize a partial positive charge. Therefore, the mechanism often exhibits significant SN1 character, where the C-O bond at the more substituted C3 position begins to break, forming a stable tertiary carbenium-ion-like intermediate libretexts.orgopenstax.org. The nucleophile then attacks this more substituted carbon youtube.comyoutube.comopenstax.org. This process results in the formation of a 1,3-diol derivative.

General Mechanism of Acid-Catalyzed Ring Opening:

Protonation: The oxetane oxygen is protonated by an acid catalyst (H-A).

Nucleophilic Attack: A nucleophile (Nu:-) attacks the electrophilic C3 carbon, leading to the opening of the ring.

Deprotonation: The resulting intermediate is deprotonated to yield the final product.

A variety of nucleophiles can be employed to open the oxetane ring, leading to a diverse array of functionalized molecules. nih.govrsc.orgresearchgate.net

Alcohols: In the presence of an acid catalyst, alcohols can act as nucleophiles. The reaction of this compound with an alcohol (R-OH) would yield a 3-alkoxy-3-isopropylpropane-1-ol. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to be powerful promoters for ring-opening reactions of strained heterocycles. arkat-usa.org

Thiols: Thiols are effective sulfur nucleophiles for oxetane ring-opening. While ring-opening of oxetanes by S-nucleophiles can occur under acidic conditions, chemoselectivity can be a challenge. nih.gov Research on other oxetan-3-ols has shown that Lewis acid catalysis, for instance with lithium (Li) catalysts, can enable the chemoselective alkylation of thiols, favoring C-OH activation over oxetane ring opening under certain conditions. However, with extended reaction times or an excess of the thiol nucleophile, the ring-opened product becomes dominant. nih.gov The reaction with a thiol (R-SH) would produce a 3-isopropyl-3-(alkylthio)propane-1-ol.

Amines: Amines are nitrogen nucleophiles that react with oxetanes to form β-amino alcohols, which are valuable structural motifs in pharmaceuticals. researchgate.netrsc.org The reaction of this compound with a primary or secondary amine would yield the corresponding 3-amino-3-isopropylpropane-1-ol.

The table below summarizes the expected products from the ring-opening of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Alcohol | Methanol (CH₃OH) | HO-CH₂-CH₂-C(CH(CH₃)₂)(OCH₃) | 3-methoxy-3-isopropylpropane-1-ol |

| Thiol | Ethanethiol (CH₃CH₂SH) | HO-CH₂-CH₂-C(CH(CH₃)₂)(SCH₂CH₃) | 3-(ethylthio)-3-isopropylpropane-1-ol |

| Amine | Aniline (C₆H₅NH₂) | HO-CH₂-CH₂-C(CH(CH₃)₂)(NHC₆H₅) | 3-(phenylamino)-3-isopropylpropane-1-ol |

Regioselectivity in the ring-opening of this compound is highly controlled by the substitution pattern.

Under Acidic Conditions: As previously mentioned, acid-catalyzed reactions proceed through a transition state with significant carbocation character at the more substituted carbon (C3). libretexts.orgopenstax.org This strong electronic preference directs the nucleophile to attack the C3 position almost exclusively. This is analogous to the regioselectivity observed in the acid-catalyzed opening of epoxides bearing a tertiary carbon atom. libretexts.orgopenstax.org

Under Basic or Neutral Conditions: For reactions with strong, unhindered nucleophiles without acid catalysis, the mechanism typically follows an SN2 pathway. In SN2 reactions, steric hindrance is the dominant factor, and the nucleophile attacks the least substituted carbon of the ring (C2 or C4). openstax.org Therefore, if this compound were to react under these conditions, nucleophilic attack would occur at the less hindered C2/C4 positions.

The stereochemical outcome of the reaction is also dependent on the mechanism. SN2-type reactions proceed with an inversion of stereochemistry at the site of attack. For SN1-type reactions that proceed through a planar carbocation intermediate, a racemic mixture of products would be expected if the carbon were chiral. In the case of this compound, the C3 carbon is not a stereocenter.

If a nucleophilic moiety is present within the this compound molecule itself, an intramolecular ring-opening reaction can occur, leading to the formation of a new cyclic structure. The feasibility of such a reaction depends on the length and flexibility of the tether connecting the nucleophile to the oxetane core, which governs the thermodynamic stability of the resulting ring (Baldwin's rules). For example, if one of the methyl groups of the isopropyl substituent were functionalized with a hydroxyl or amino group, an acid-catalyzed intramolecular cyclization could potentially lead to the formation of a five- or six-membered heterocyclic product.

Beyond simple ring-opening, the strained oxetane core can undergo rearrangement reactions that result in ring expansion to form larger, more stable rings. These reactions are of significant synthetic interest as they allow for the construction of five- or six-membered heterocycles. nih.gov

Research on 3-vinyloxetan-3-ols, which are structurally analogous to this compound, has demonstrated a dual palladium and acid-catalyzed arylative skeletal rearrangement to produce 2,5-dihydrofurans. researchgate.net This type of transformation suggests that this compound could potentially undergo similar ring-expansion pathways under specific catalytic conditions, likely involving the formation of a carbocation at C3 followed by a rearrangement. For instance, a Wagner-Meerwein type rearrangement could lead to the formation of a substituted tetrahydrofuran (B95107) derivative.

The table below shows a representative example of a ring-expansion reaction for a related compound.

| Substrate | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| 3-vinyloxetan-3-ol derivative | ArI, Pd(OAc)₂(PPh₃)₂, AgTFA, TfOH | 2,5-dihydrofuran derivative | Arylative Ring Expansion researchgate.net |

Photochemical Transformations

The photochemical behavior of oxetanes is intrinsically linked to the reverse of their most common photochemical synthesis, the Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene. nih.govrsc.org Consequently, the primary photochemical transformation for an existing oxetane ring, such as in this compound, is a photocycloreversion, often referred to as a retro-Paternò-Büchi reaction. acs.org

Upon absorption of UV light, the oxetane can be excited to a singlet or triplet state. This excitation can induce the cleavage of one of the C-C bonds in the ring, forming a 1,4-biradical intermediate. beilstein-journals.org This biradical can then fragment into the original carbonyl compound and alkene from which it could have been formed. For this compound, this would likely involve the formation of an acetone (B3395972) radical and an isopropenyl alcohol radical, which would then lead to decomposition products.

This process is analogous to the Norrish Type I and Type II reactions observed in aldehydes and ketones. researchgate.netwikipedia.org

Norrish Type I: This involves an α-cleavage of the bond adjacent to the oxygen atom, leading to radical fragments. wikipedia.orgrsc.org

Norrish Type II: This pathway involves the intramolecular abstraction of a γ-hydrogen by the excited oxygen atom, forming a 1,4-biradical, which can then cleave or cyclize. wikipedia.orgmdpi.com While less direct for an ether, similar biradical intermediates govern the photocycloreversion of the oxetane ring.

In some cases, sensitized irradiation can lead to different pathways, such as [2+2] cycloaddition products if an appropriate reaction partner is available. researchgate.net However, for an isolated oxetane, decomposition via cycloreversion is the more typical photochemical fate. acs.org

Reactions Involving the Hydroxyl Group

Derivatization of the Hydroxyl Group (e.g., esterification, etherification)

The tertiary hydroxyl group of this compound can be chemically modified through various derivatization reactions, a common strategy in organic synthesis to alter a molecule's physical properties or to install a protecting group. libretexts.org

Esterification: The conversion of the hydroxyl group to an ester can be accomplished through several standard methods.

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. thermofisher.com The reaction is an equilibrium process, and removal of water is typically required to drive it to completion.

Acylation with Acid Chlorides or Anhydrides: A more reactive approach involves treating the alcohol with an acyl chloride or anhydride, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Coupling Reagents: Modern esterification methods often employ coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the reaction between the alcohol and a carboxylic acid under milder conditions. organic-chemistry.org

Etherification: The formation of an ether from the hydroxyl group is commonly achieved via a variation of the Williamson ether synthesis. This two-step process involves:

Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) or another substrate with a good leaving group in an SN2 reaction to form the ether.

The table below summarizes common derivatization reactions for the hydroxyl group.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Carboxylic Acid, H⁺ catalyst | Ester |

| Acylation | Acyl Chloride/Anhydride, Base | Ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |

Oxidation Reactions

The oxidation of alcohols is a fundamental transformation in organic chemistry; however, the reactivity is highly dependent on the substitution of the alcohol carbon. This compound possesses a tertiary alcohol, which means the carbon atom bearing the hydroxyl group is bonded to three other carbon atoms and has no hydrogen atoms attached.

Consequently, this compound is resistant to direct oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes, ketones, or carboxylic acids (e.g., using chromic acid, PCC, or Swern oxidation). Oxidation of a tertiary alcohol to a carbonyl group is not possible without cleavage of a carbon-carbon bond. nih.gov Applying harsh oxidative conditions to this compound would likely lead to the degradation of the molecule, potentially through fragmentation of the strained oxetane ring, rather than a controlled oxidation of the alcohol. In contrast, the related compound oxetan-3-ol, a secondary alcohol, can be readily oxidized to the corresponding ketone, oxetan-3-one. beilstein-journals.orgthieme-connect.de

Reactions Involving the Isopropyl Group

Peripheral Functionalization of the Isopropyl Moiety

Modifying the isopropyl group without altering the oxetane ring or the hydroxyl group requires targeting the chemically inert C-H bonds of the alkyl chain. Such transformations are generally challenging but can be achieved through specific synthetic strategies.

Radical Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation, could potentially introduce a bromine atom at the tertiary carbon of the isopropyl group. This new functional group could then serve as a handle for subsequent nucleophilic substitution or elimination reactions.

Metabolic-like Oxidation: In medicinal chemistry, alkyl groups are often sites of metabolic oxidation by cytochrome P450 enzymes. acs.org This suggests that biomimetic oxidation systems could be used to introduce a hydroxyl group onto the isopropyl moiety, although controlling the regioselectivity might be difficult.

Fluorination: The strategic replacement of hydrogen with fluorine is a common tactic in drug discovery to alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. researchgate.net While direct fluorination is aggressive, building blocks containing a fluorinated isopropyl group could be used in the synthesis of the oxetane to achieve this modification.

Rearrangements and Transformations of Strain-Heightened Oxetanes

The oxetane ring possesses significant ring strain (approximately 106 kJ/mol or 25.5 kcal/mol), which makes it susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions. beilstein-journals.orgnih.gov This inherent reactivity is a key feature of oxetane chemistry. acs.org

Acid-Catalyzed Ring-Opening and Rearrangement: The presence of a Lewis acid (e.g., boron trifluoride etherate, BF₃·Et₂O) or a Brønsted acid can activate the oxetane by protonating or coordinating to the ring oxygen. nih.govacs.org This enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack, leading to ring-opening. nih.govrsc.org

For this compound, this acid-catalyzed activation would generate a highly unstable tertiary carbocation intermediate upon C-O bond cleavage. This intermediate could then undergo several transformations:

Nucleophilic Trapping: If a nucleophile is present in the reaction medium, it can attack the carbocation, resulting in a functionalized, acyclic product.

Rearrangement: The carbocation could undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation before being trapped by a nucleophile or undergoing elimination.

Fragmentation: The strain and substitution pattern may lead to fragmentation of the molecule into smaller, more stable components.

Computational and Theoretical Investigations of 3 Isopropyloxetan 3 Ol and Oxetane Systems

Electronic Structure and Bonding Analysis of the Oxetane (B1205548) Ring

The four-membered oxetane ring is characterized by significant ring strain, which profoundly influences its geometry and electronic properties. X-ray analysis reveals that the parent oxetane molecule is not planar but possesses a slightly puckered conformation with a puckering angle of about 8.7° at 140 K. beilstein-journals.org This puckering is a compromise between the angle strain, which favors planarity, and torsional strain from eclipsing interactions, which is relieved by puckering. koreascience.kr The replacement of a methylene (B1212753) group in cyclobutane (B1203170) with an oxygen atom reduces the number of unfavorable vicinal hydrogen interactions, resulting in a flatter ring compared to its carbocyclic analog. koreascience.kr

The endocyclic bond angles deviate significantly from the ideal tetrahedral angle of 109.5°, contributing to a large ring strain of approximately 25.5 kcal/mol. beilstein-journals.org This value is comparable to that of highly reactive epoxides. beilstein-journals.org The strained C–O–C bond angle has a crucial electronic consequence: it enhances the exposure of the oxygen atom's lone pairs, making oxetane a potent hydrogen-bond acceptor and Lewis base. beilstein-journals.orgacs.org In fact, its ability to accept hydrogen bonds is stronger than that of other common cyclic ethers and even surpasses that of many carbonyl functional groups found in aldehydes, ketones, and esters. beilstein-journals.orgacs.org

| Parameter | Value |

|---|---|

| C-O Bond Length | 1.46 Å |

| C-C Bond Length | 1.53 Å |

| C-O-C Bond Angle | 90.2° |

| C-C-O Bond Angle | 92.0° |

| C-C-C Bond Angle | 84.8° |

| Puckering Angle | 8.7° (at 140 K) |

| Ring Strain Energy | ~25.5 kcal/mol |

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical calculations are indispensable for mapping the complex potential energy surfaces of reactions involving oxetanes, allowing for the detailed elucidation of reaction pathways, transition states, and intermediates.

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions due to its balance of accuracy and computational cost. DFT studies have provided significant insights into various reactions involving the oxetane motif.

For instance, the mechanism of cationic ring-opening polymerization of oxetane has been investigated using DFT methods like B3LYP and MP2. rsc.org These calculations show that the polymerization proceeds via the oxygen atom of a neutral oxetane molecule attacking a carbon atom of a protonated oxetane cation. rsc.orgrsc.org The energy analysis reveals that this process has a very low activation energy in the initial step, explaining why acid-initiated polymerization occurs readily. rsc.orgrsc.org

DFT has also been employed to explore the enzymatic formation of the oxetane ring in complex natural products like Taxol. researchgate.net Calculations have been used to map the free energy profiles for proposed intermediates and transition-state structures, helping to understand how cytochrome P450 enzymes catalyze this critical ring-forming step. researchgate.net Furthermore, DFT has been used to study the ring-opening of oxetane intermediates in the context of DNA photodamage, revealing that the activation barrier is considerably lowered by the catalytic effect of surrounding water molecules. researchgate.net

For processes involving electronically excited states, such as photochemical reactions, single-reference methods like DFT can be inadequate. Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2), are required to accurately describe these complex electronic structures.

These advanced computational techniques have been instrumental in studying the photoinduced cycloreversion of oxetanes, a key reaction in the context of DNA photoproduct repair. nih.gov A combined ultrafast spectroscopic and CASSCF/CASPT2 computational study on thymine-derived oxetanes revealed that the photoinduced cleavage proceeds through an excited triplet exciplex. nih.govresearchgate.net The theoretical analysis was able to explain the regioselectivity of the reaction, predicting an energy barrier to reach the triplet exciplex for one regioisomer but not the other, which was consistent with experimental observations. nih.gov Similar studies on quinone-derived oxetanes used CASSCF/CASPT2 to characterize a conical intersection between the ground and excited singlet states as the key structure leading to the ring-opening reaction. rsc.org

Identifying and characterizing the transition state (TS) structure is fundamental to understanding reaction rates and selectivity. Quantum chemical calculations are used to locate the geometry of the TS on the potential energy surface and determine its energy, the activation barrier.

In the study of oxetane ring-opening copolymerization, DFT calculations were used to compare the energy barriers of three different potential transition states. researchgate.net The analysis showed one pathway to be significantly favored, with a lower activation energy of 13.7 kcal/mol compared to over 22 kcal/mol for the alternative routes. The optimized geometries of these transition states confirmed a typical SN2 mechanism. researchgate.net

Computational studies on the photochemical cleavage of spirocyclic oxetanes have elucidated divergent reaction pathways depending on the nature of the excited state (singlet vs. triplet). nih.gov These calculations can rationalize the formation of different products by analyzing the potential energy surfaces for C-C versus C-O bond scission, showing that in some cases, the ring-opening can be barrierless on the excited-state surface. acs.org This level of mechanistic detail is crucial for explaining and predicting the outcomes of complex chemical transformations.

Conformational Analysis and Ring Dynamics

The conformation of the oxetane ring is not static. While the parent ring is slightly puckered, the introduction of substituents significantly influences its conformation. acs.org In the case of 3-Isopropyloxetan-3-OL, the two substituents at the C3 position play a critical role in the ring's dynamics.

Computational and experimental studies have shown that substitution on the oxetane ring, particularly at the 3-position, increases the degree of puckering due to increased steric and eclipsing interactions. acs.orgutexas.edu For 3,3-disubstituted oxetanes, this increased puckering can lead to a favored synclinal (gauche) conformation in attached aliphatic chains. magtech.com.cnillinois.edu This conformational locking effect is one of the key features that makes the oxetane motif valuable in medicinal chemistry, as it can rigidify a molecule's structure in a predictable way. utexas.edu The puckering motion itself is a large-amplitude vibration, and high-resolution spectroscopic studies, supported by theoretical calculations, have been used to precisely map the double-minimum potential well that describes this dynamic process. uni-goettingen.de

Advanced Applications of 3 Isopropyloxetan 3 Ol in Chemical Synthesis

Building Block Utility in Complex Molecule Construction

The inherent ring strain of the oxetane (B1205548) moiety in 3-isopropyloxetan-3-ol makes it susceptible to ring-opening reactions, providing a powerful tool for the introduction of 1,3-difunctionality in a stereocontrolled manner. This reactivity, combined with the influence of the isopropyl group, allows for its use as a versatile building block in the synthesis of a wide array of complex molecules. acs.orgresearchgate.net

This compound serves as a precursor for a variety of organic compounds through carefully controlled ring-opening reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed. Strong nucleophiles, under basic or neutral conditions, tend to attack the less sterically hindered carbon of the oxetane ring in an S(_N)2 fashion. researchgate.net In contrast, acid-catalyzed ring-opening reactions proceed through a carbocation-like intermediate, with the regioselectivity being influenced by the stability of the resulting carbocation.

The versatility of this compound as a precursor is highlighted by its ability to generate a range of functionalized products. For instance, reaction with carbon nucleophiles can lead to the formation of new carbon-carbon bonds, while the use of heteroatom nucleophiles can introduce functionalities such as ethers, amines, and thioethers.

| Nucleophile | Reaction Conditions | Product Type |

| Grignard Reagents | Elevated Temperatures | Ring-opened alcohols |

| Complex Hydrides | - | Ring-opened alcohols |

| Acidic Nucleophiles | Mildly Acidic | Isomerized allyl alcohols |

| Trimethylsilyl Cyanide (TMSCN) | Solid Base (e.g., MgO) | Ring-opened nitriles researchgate.net |

This table provides a generalized overview of the types of products that can be obtained from the ring-opening of oxetanes like this compound.

One of the most significant applications of this compound is its use as a precursor for the synthesis of other valuable heterocyclic systems, such as dihydrofurans and 1,4-dioxanes. These transformations often proceed through rearrangement or annulation reactions initiated by the ring-opening of the oxetane.

Dihydrofurans: The acid-catalyzed rearrangement of 3-alkyloxetan-3-ols can lead to the formation of substituted dihydrofurans. This transformation is particularly valuable for accessing polysubstituted furans, which are important structural motifs in many biologically active compounds.

1,4-Dioxanes: Substituted 1,4-dioxanes are prevalent in medicinal chemistry and can be synthesized from oxetan-3-ols. acs.org These reactions typically involve the reaction of the oxetane with a diol under acidic conditions. The oxetane serves as a 1,3-dielectrophile precursor, enabling a formal [3+3] cycloaddition to furnish the 1,4-dioxane (B91453) ring system.

| Starting Material | Reagent/Catalyst | Product Heterocycle |

| 3-Vinyloxetan-3-ols | Dual Palladium and Acid Catalysis | Dihydrofurans |

| 3-Aryloxetan-3-ols | Diols, Brønsted Acid | 1,4-Dioxanes |

This interactive data table showcases specific examples of the synthesis of other heterocyclic systems from oxetane precursors.

Role in Natural Product Synthesis Strategies

The oxetane ring is a structural feature found in a number of biologically active natural products, with paclitaxel (B517696) (Taxol) being a prominent example. chemrxiv.org The unique conformational constraints and metabolic stability imparted by the oxetane moiety make it an attractive target in the design and synthesis of natural product analogues. chemrxiv.org

While the direct application of this compound as a pivotal intermediate in the total synthesis of a specific natural product is not extensively documented in readily available literature, the general strategy of using substituted oxetanes holds significant potential. The ability of the oxetane ring to be opened stereoselectively to reveal a 1,3-diol or related functionality is a powerful tool in the construction of complex carbon skeletons found in natural products. The isopropyl group in this compound can serve as a handle for further synthetic manipulations or as a key structural element of the target molecule.

The incorporation of the 3-isopropyloxetane moiety into analogues of existing natural products is a promising strategy for modifying their physicochemical and biological properties. nih.gov The replacement of other functional groups, such as a gem-dimethyl or carbonyl group, with an oxetane can lead to improved aqueous solubility, metabolic stability, and cell permeability. chemrxiv.orgmagtech.com.cn These modifications can have a profound impact on the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 3-isopropyloxetane-3-ol unit, with its specific steric and electronic properties, offers a unique building block for generating novel natural product analogues with potentially enhanced therapeutic value.

Development of Novel Reagents and Catalysts Featuring the Oxetane Scaffold

The rigid and well-defined three-dimensional structure of the oxetane ring makes it an attractive scaffold for the design of new reagents and catalysts, particularly in the field of asymmetric synthesis. nih.gov

The development of chiral ligands based on the oxetane framework has shown promise in asymmetric catalysis. nsf.govrsc.org These ligands can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. The substituents on the oxetane ring, such as the isopropyl group in this compound, can be strategically chosen to fine-tune the steric and electronic properties of the resulting catalyst, thereby optimizing its performance in terms of activity and selectivity.

Supramolecular Chemistry and Materials Science Applications of this compound

The unique structural and electronic properties of the oxetane ring, particularly when functionalized with a hydroxyl group as in this compound, have garnered interest in the fields of supramolecular chemistry and materials science. The combination of a strained four-membered ether ring and a tertiary alcohol provides a platform for designing novel molecular assemblies and functional materials.

The key features of this compound that are relevant to these applications include its distinct polarity, the capacity for hydrogen bonding, and the inherent ring strain of the oxetane moiety. The oxygen atom of the ether is a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These characteristics allow for the formation of specific, directional, non-covalent interactions, which are the foundation of supramolecular chemistry.

In materials science, the ability of the oxetane ring to undergo ring-opening polymerization is a significant attribute. This process can lead to the formation of polyethers with tailored properties, influenced by the nature of the substituents on the oxetane ring. The isopropyl group in this compound, for instance, would be expected to impart specific solubility and thermal characteristics to such polymers.

Role in Host-Guest Chemistry and Molecular Recognition

The hydroxyl and ether functionalities of this compound enable it to participate in host-guest interactions. It can act as a guest molecule, fitting into the cavities of larger host macrocycles, or it can be incorporated into the structure of a host molecule designed to recognize specific guests. The directionality of the hydrogen bonds that this compound can form is crucial for achieving high selectivity in molecular recognition.

| Interaction Site | Role in Hydrogen Bonding | Potential Guest Molecules |

| Ether Oxygen | Acceptor | Water, Alcohols, Amides |

| Hydroxyl Group | Donor and Acceptor | Carboxylates, Phosphates, Amines |

This table illustrates the potential hydrogen bonding interactions of this compound with various functional groups, which is fundamental to its role in host-guest chemistry.

Self-Assembling Systems and Supramolecular Polymers

The capacity for directional hydrogen bonding allows molecules of this compound to self-assemble into ordered supramolecular structures. For example, in non-polar solvents, it is conceivable that intermolecular hydrogen bonds between the hydroxyl groups could lead to the formation of linear chains or cyclic aggregates.

Furthermore, bifunctional derivatives of this compound could be designed to act as monomers for the creation of supramolecular polymers. These are long-chain polymers held together by non-covalent bonds, and their formation is often reversible, allowing for the development of self-healing and responsive materials.

Functional Materials and Polymer Synthesis

The strained oxetane ring of this compound can be opened under cationic conditions to yield linear polyethers. The resulting polymer, poly(this compound), would possess a polyether backbone with pendant isopropyl and hydroxyl groups at each repeating unit.

The properties of this hypothetical polymer would be influenced by its microstructure. The presence of the bulky isopropyl groups would likely result in an amorphous polymer with a potentially low glass transition temperature. The hydroxyl groups along the polymer chain would offer sites for post-polymerization modification, allowing for the tuning of the material's properties, such as hydrophilicity and cross-linking density.

| Polymer Property | Influence of this compound Monomer |

| Backbone Structure | Linear Polyether |

| Pendant Groups | Isopropyl and Hydroxyl |

| Expected Morphology | Amorphous |

| Potential Applications | Coatings, Adhesives, Biomaterials |

This table summarizes the expected properties and potential applications of a polymer synthesized from this compound.

Detailed research findings on the specific applications of this compound in these areas are limited. However, based on the known chemistry of analogous 3-substituted-3-hydroxyoxetanes, it is a promising candidate for further investigation in the design of novel supramolecular systems and functional polymeric materials.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 3-isopropyloxetan-3-ol, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, the proton spectrum would be expected to show distinct signals for the isopropyl group's methyl and methine protons, the protons on the oxetane (B1205548) ring, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would be indicative of the rigid, strained four-membered ring structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be characteristic of the oxetane ring carbons, the tertiary carbon bearing the hydroxyl and isopropyl groups, and the carbons of the isopropyl substituent.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

| ¹H NMR (Predicted) Data for this compound | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~ 1.0 - 1.2 |

| Isopropyl -CH | ~ 2.0 - 2.2 |

| Oxetane -CH₂ | ~ 4.3 - 4.8 |

| Hydroxyl -OH | Variable |

| ¹³C NMR (Predicted) Data for this compound | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~ 17 - 20 |

| Isopropyl -CH | ~ 35 - 40 |

| Oxetane -CH₂ | ~ 75 - 80 |

| Quaternary Oxetane -C | ~ 80 - 85 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular ion peak (M+) in the mass spectrum would confirm the compound's molecular formula (C₆H₁₂O₂). The fragmentation pattern is also highly informative. For tertiary alcohols, cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway. In the case of this compound, the loss of the isopropyl group would be an expected fragmentation.

| Predicted Mass Spectrometry Data for this compound | |

| Fragment | Predicted m/z |

| [M]+ | 116 |

| [M - CH(CH₃)₂]+ | 73 |

| [CH(CH₃)₂]+ | 43 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the C-O-C stretch of the oxetane ring, and the C-H bonds of the alkyl groups. The strained nature of the four-membered oxetane ring may influence the position of the C-O-C stretching frequency.

| Predicted IR Spectroscopy Data for this compound | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (alkane) | 2850 - 3000 |

| C-O Stretch (ether/oxetane) | 950 - 1100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. acs.org To perform this analysis, a suitable single crystal of this compound is required. The resulting crystal structure would reveal bond lengths, bond angles, and the conformation of the oxetane ring, which is known to be puckered in many derivatives. acs.org This technique would provide unequivocal evidence for the three-dimensional structure of the molecule.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation and purification of this compound and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. However, the analysis of polar, and potentially thermally labile, compounds like this compound requires careful consideration of the analytical parameters to prevent on-column degradation or poor peak shape. The inherent ring strain of the oxetane moiety can make it susceptible to ring-opening reactions under thermal stress. chemrxiv.orgnih.gov

The successful GC analysis of this compound would likely involve optimization of several key parameters. The choice of the capillary column's stationary phase is critical. A mid-polarity phase, such as one containing a trifluoropropyl or a polyethylene (B3416737) glycol (wax) functionality, would be a suitable starting point to manage the polarity of the hydroxyl group. The use of a highly inert column and liner is also paramount to minimize active sites that could catalyze degradation.

Table 1: Hypothetical GC Parameters for this compound Analysis This table is illustrative and based on general principles for analyzing similar polar compounds.

| Parameter | Suggested Condition | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-624, ZB-WAX) | Mid-polarity stationary phase to provide good retention and peak shape for a polar analyte. |

| Injector Temperature | 200 °C (or lower) | To minimize the risk of thermal degradation of the oxetane ring. |

| Oven Program | 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min | A gentle temperature ramp to ensure good separation without causing on-column reactions. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC, with hydrogen offering faster analysis times at lower temperatures. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general-purpose quantification, MS for definitive identification and structural elucidation. |

| Derivatization | Silylation (e.g., with BSTFA) | To increase volatility and thermal stability, and to reduce peak tailing by capping the hydroxyl group. |

Ultrafast Spectroscopic Methods for Reaction Dynamics Studies

The study of reaction dynamics, particularly for processes that occur on very short timescales such as ring-opening reactions, necessitates the use of ultrafast spectroscopic techniques. These methods, with their femtosecond to picosecond time resolution, can directly observe the transient species and transition states involved in a chemical transformation. researchgate.net The inherent ring strain in oxetanes makes them candidates for such studies, as the cleavage of the C-O bond can be initiated photochemically. nih.gov

While direct ultrafast spectroscopic studies on this compound are not documented, research on other substituted oxetanes provides a framework for how such investigations would be conducted. For instance, the photochemical ring-opening of a spirocyclic oxetane has been investigated using time-resolved transient absorption spectroscopy. nih.gov In such an experiment, a femtosecond laser pulse (the "pump") excites the molecule to a higher electronic state, initiating the reaction. A second, time-delayed laser pulse (the "probe") monitors the changes in absorption of the sample as the reaction proceeds. By varying the time delay between the pump and probe pulses, a "movie" of the chemical reaction can be constructed.

In the case of a photochemically induced ring-opening of an oxetane, ultrafast spectroscopy can reveal the lifetimes of the initially excited singlet state and the subsequent formation of transient diradical or zwitterionic intermediates. nih.govresearchgate.net For example, in the study of a chiral thioxanthone photocatalyst used for oxetane cleavage, time-resolved spectroscopy on the femtosecond timescale identified short-lived species with lifetimes of 0.8 and 122 picoseconds, which were assigned to vibrational cooling and the lifetime of the initially excited singlet state, respectively. nih.gov The long-lived species observed was assigned to the triplet state of the catalyst. nih.gov

The application of these techniques to this compound could provide profound insights into its photochemical reactivity. By exciting the molecule with an appropriate wavelength of light, it would be possible to track the dynamics of the oxetane ring-opening, potentially identifying the key intermediates and determining the timescales of bond cleavage and subsequent rearrangements.

Table 2: Illustrative Data from Ultrafast Spectroscopy of a Substituted Oxetane Data adapted from a study on the photocleavage of rac-5a, a spirocyclic oxetane, providing an example of the types of kinetic data obtained from such experiments. nih.gov

| Transient Species/Process | Lifetime (τ) | Spectroscopic Technique | Assignment |

| Excited Singlet State | 122 ps | Femtosecond Transient Absorption | Lifetime of the initially excited state before further reaction. |

| Vibrational Cooling | 0.8 ps | Femtosecond Transient Absorption | Relaxation of the vibrationally "hot" molecule after excitation. |

| Triplet State Formation | > 10 ns (in catalyst) | Femtosecond Transient Absorption | Formation of a long-lived excited state in the presence of a sensitizer. |

Q & A

Q. What are the recommended synthetic pathways for 3-Isopropyloxetan-3-OL, and how do reaction conditions influence yield?

Synthesis of this compound typically involves oxetane ring formation via nucleophilic substitution or cyclization reactions. For example, a two-step approach may include:

- Step 1 : Alkylation of a diol precursor with isopropyl groups using catalysts like BF₃·Et₂O .

- Step 2 : Cyclization under controlled temperature (e.g., 0–5°C) to stabilize the oxetane ring, avoiding ring-opening side reactions . Yield optimization requires monitoring stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the oxetane ring (e.g., δ 4.5–5.0 ppm for oxetane protons) and isopropyl substituents (δ 1.0–1.2 ppm for methyl groups) .

- IR : Stretching vibrations near 1050–1150 cm⁻¹ indicate ether (C-O-C) bonds .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of vapors, as recommended for similar volatile organics .

- PPE : Nitrile gloves, sealed goggles, and flame-resistant lab coats are mandatory .

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics data during oxetane ring formation?

Discrepancies in rate constants may arise from competing mechanisms (e.g., SN1 vs. SN2 pathways). To address this:

Q. What strategies mitigate stereochemical instability in this compound derivatives?

Steric hindrance from the isopropyl group can lead to racemization. Mitigation approaches include:

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize the oxetane ring. Contrastingly, non-polar solvents (e.g., toluene) reduce ring-opening but slow reaction rates. A balanced approach involves:

- Solvent mixtures (e.g., DCM/hexane) to modulate polarity .

- Additives like crown ethers to stabilize transition states .

Methodological and Analytical Challenges

Q. What are the best practices for quantifying trace impurities in this compound?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate impurities (e.g., residual isopropyl precursors) .

- GC-FID : For volatile byproducts, optimize temperature ramps to resolve peaks .

- Validation : Compare against reference standards and apply statistical tools (e.g., ANOVA) to ensure reproducibility .

Q. How can computational methods predict the thermal stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.